molecular formula C11H13Cl2NO4 B14528906 2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate CAS No. 62804-76-6

2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate

Cat. No.: B14528906
CAS No.: 62804-76-6
M. Wt: 294.13 g/mol
InChI Key: GVVZAEKFZCZCPS-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate typically involves the reaction of 2,6-dichloropyridine with 2-methoxyethanol and a suitable esterification agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or a Lewis acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, reducing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]acetate: Similar structure but with an acetate group instead of a propanoate group.

    2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

2-Methoxyethyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate is unique due to its specific ester functional group and the presence of chlorine atoms on the pyridine ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

62804-76-6

Molecular Formula

C11H13Cl2NO4

Molecular Weight

294.13 g/mol

IUPAC Name

2-methoxyethyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate

InChI

InChI=1S/C11H13Cl2NO4/c1-7(11(15)17-6-5-16-2)18-8-3-4-9(12)14-10(8)13/h3-4,7H,5-6H2,1-2H3

InChI Key

GVVZAEKFZCZCPS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOC)OC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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